

# Spectroscopic Characterization of Benzenesulfinic Acid: A Technical Guide

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## Compound of Interest

Compound Name: Benzenesulfinic acid

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This technical guide provides a comprehensive overview of the key spectroscopic data for **benzenesulfinic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also presented to aid in the characterization of this and similar compounds.

## Core Spectroscopic Data

The following sections present the available spectroscopic data for **benzenesulfinic acid** and its more stable sodium salt. Due to the limited availability of data for the free acid, data for sodium benzenesulfinate is included and clearly identified.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for sodium benzenesulfinate.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for Sodium Benzenesulfinate

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
7.4 - 7.5	m	3H, meta- & para-H
7.8 - 7.9	m	2H, ortho-H

Solvent: D<sub>2</sub>O

Table 2: <sup>13</sup>C NMR Spectroscopic Data for Sodium Benzenesulfinate

Chemical Shift ( $\delta$ ) ppm	Assignment
125.0	ortho-C
128.8	meta-C
130.7	para-C
148.9	ipso-C

Solvent: D<sub>2</sub>O

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. Key IR absorption bands for sodium benzenesulfinate are listed below.

Table 3: FT-IR Spectroscopic Data for Sodium Benzenesulfinate

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
1040	Strong	S=O Stretch
995	Strong	S=O Stretch
740	Strong	C-H Bending (out-of-plane)
690	Strong	C-S Stretch

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of **benzenesulfinic acid** has been obtained via electron ionization (EI).<sup>[1][2]</sup>

Table 4: Mass Spectrometry Data for **Benzenesulfinic Acid**

m/z	Relative Intensity (%)	Assignment
142	100	[M] <sup>+</sup>
94	85	[C <sub>6</sub> H <sub>5</sub> OH] <sup>+</sup>
78	80	[C <sub>6</sub> H <sub>6</sub> ] <sup>+</sup>
77	75	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>
65	50	[C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup>
51	60	[C <sub>4</sub> H <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices and can be adapted for the analysis of **benzenesulfinic acid** and its derivatives.

### NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample (e.g., sodium benzenesulfinate) in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D<sub>2</sub>O) in a standard 5 mm NMR tube.
- Instrument Setup: The NMR spectra should be acquired on a spectrometer operating at a frequency of 300 MHz or higher for <sup>1</sup>H NMR and 75 MHz or higher for <sup>13</sup>C NMR.
- <sup>1</sup>H NMR Acquisition:
  - Acquire the spectrum at room temperature.
  - Use a sufficient number of scans to obtain a good signal-to-noise ratio.

- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
- Use a relaxation delay of at least 5 seconds to ensure accurate integration.
- <sup>13</sup>C NMR Acquisition:
  - Acquire the spectrum with proton decoupling to simplify the spectrum.
  - A larger number of scans will be required compared to <sup>1</sup>H NMR due to the lower natural abundance of <sup>13</sup>C.
  - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

## Infrared (IR) Spectroscopy (KBr Pellet Method)

- Sample Preparation:
  - Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Place the mixture into a pellet die.
  - Apply pressure using a hydraulic press to form a transparent or translucent pellet.
- Data Acquisition:
  - Obtain a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
  - Acquire the sample spectrum over the range of 4000-400 cm<sup>-1</sup>.

## Mass Spectrometry (Electron Ionization)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or a gas chromatograph for volatile

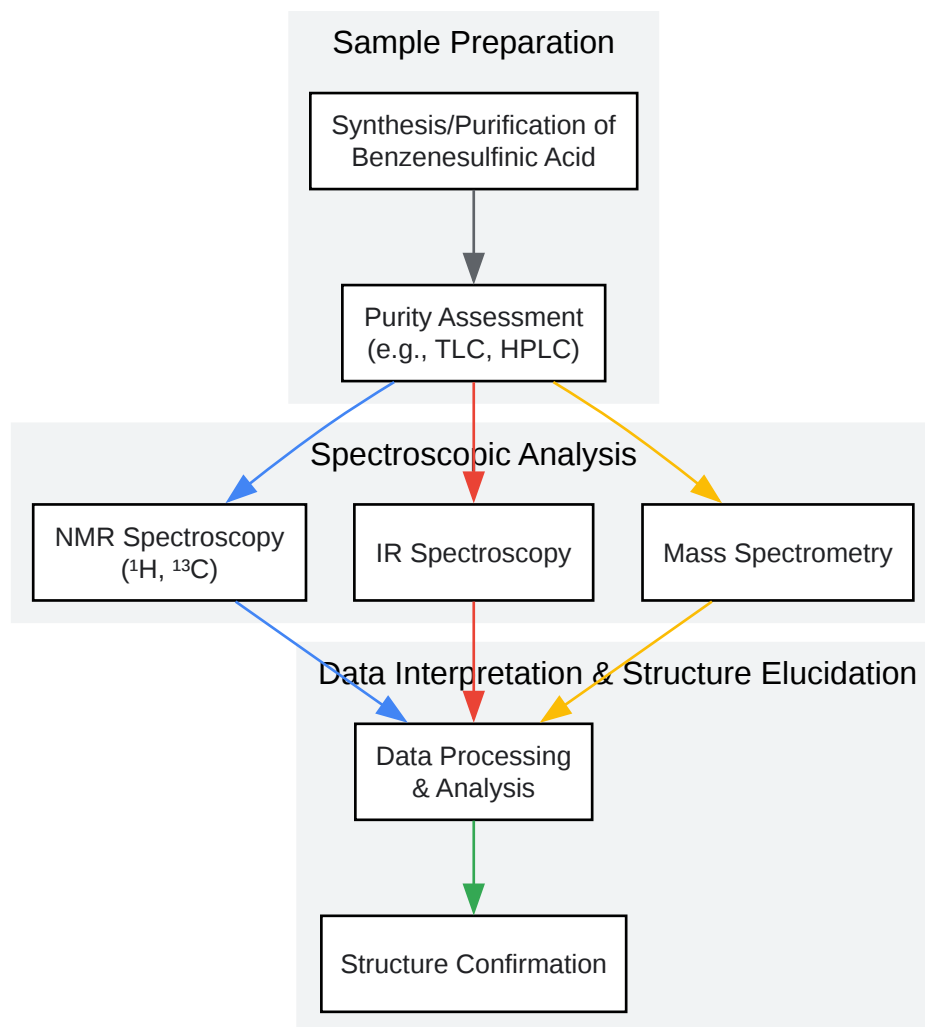
samples.

- Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus  $m/z$ .

## Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound such as **benzenesulfinic acid**.

## Workflow for Spectroscopic Analysis of Benzenesulfonic Acid



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Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic analysis of **benzenesulfonic acid**.

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## References

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